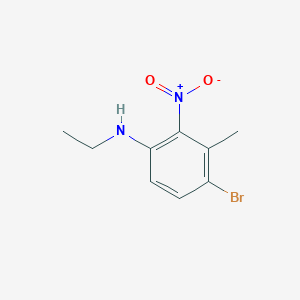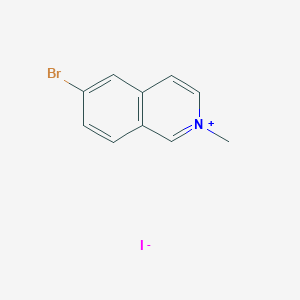![molecular formula C10H19NO2 B1382456 {1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol CAS No. 1803593-94-3](/img/structure/B1382456.png)
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol
Übersicht
Beschreibung
“{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol” is a chemical compound with the IUPAC name (1-(amino(tetrahydrofuran-2-yl)methyl)cyclobutyl)methanol . It has a molecular weight of 185.27 . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol” is 1S/C10H19NO2/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h8-9,12H,1-7,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol” is an oil-like substance . It has a molecular weight of 185.27 . The compound is typically stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis:
- A study by Kumar and Perumal (2007) discussed a method for oxidative cyclization of 2′-amino and 2′-hydroxychalcones using FeCl3·6H2O–methanol, which is relevant for the synthesis of compounds similar to "{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol".
- Erol and Dedelioglu (2008) investigated the copolymerization of methacrylamide derivatives, potentially related to "{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol", highlighting their application in polymer science and biological activity (Erol & Dedelioglu, 2008).
Chemical Reactions and Properties:
- Ozcubukcu et al. (2009) described a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand and its complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition (Ozcubukcu et al., 2009). This study is relevant for understanding the catalytic properties of similar compounds.
- Li et al. (2012) presented a method for the direct N-monomethylation of aromatic primary amines using methanol, which is significant for derivatives of "{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol" (Li et al., 2012).
Pharmaceutical Applications:
- The study by Creary (2023) on 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, which react in methanol to give methyl ether substitution products, could provide insights into the reactivity of similar compounds (Creary, 2023).
Methanol Utilization and Chemistry:
- Sarki et al. (2021) discussed the use of methanol as a C1 synthon and H2 source for selective N‐methylation of amines, which can be related to the chemistry of "{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol" (Sarki et al., 2021).
- Dalena et al. (2018) provided an overview of methanol production and applications, which is relevant for understanding the broader context of methanol use in chemical synthesis (Dalena et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-[amino(oxolan-2-yl)methyl]cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(8-3-1-6-13-8)10(7-12)4-2-5-10/h8-9,12H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGWXWGZHURERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C2(CCC2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



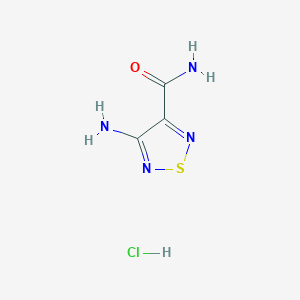
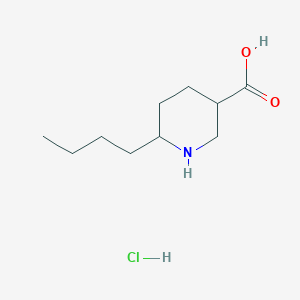

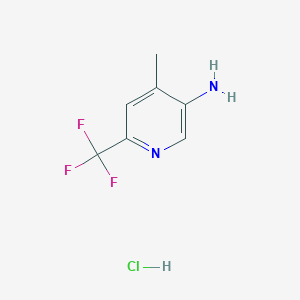

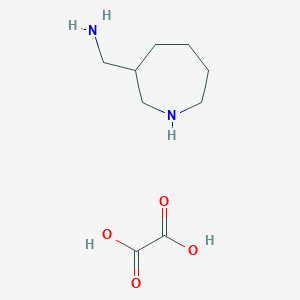
![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)
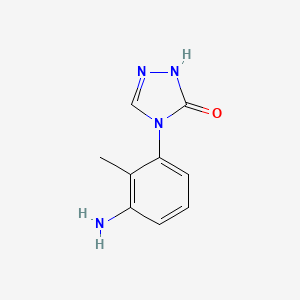
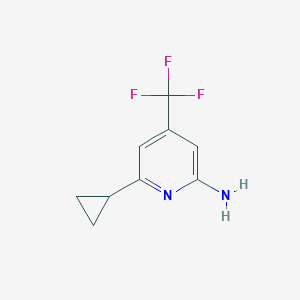
![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)
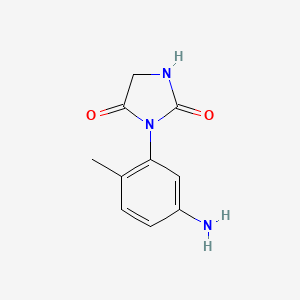
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)
